molecular formula C22H16ClNO4S B2775455 (2Z)-3-(benzenesulfonyl)-N-(3-chloro-4-methoxyphenyl)-2H-chromen-2-imine CAS No. 1321850-74-1

(2Z)-3-(benzenesulfonyl)-N-(3-chloro-4-methoxyphenyl)-2H-chromen-2-imine

Cat. No.: B2775455
CAS No.: 1321850-74-1
M. Wt: 425.88
InChI Key: ZTDOPZFCXGCOSO-GYHWCHFESA-N
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Description

(2Z)-3-(benzenesulfonyl)-N-(3-chloro-4-methoxyphenyl)-2H-chromen-2-imine is a synthetic organic compound that belongs to the class of chromen-2-imines

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2Z)-3-(benzenesulfonyl)-N-(3-chloro-4-methoxyphenyl)-2H-chromen-2-imine typically involves multi-step organic reactions. One common method includes the condensation of a chromen-2-imine precursor with a benzenesulfonyl chloride derivative under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, with a base like triethylamine or pyridine to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis equipment can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization, column chromatography, and distillation are employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

(2Z)-3-(benzenesulfonyl)-N-(3-chloro-4-methoxyphenyl)-2H-chromen-2-imine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions using reducing agents such as lithium aluminum hydride or sodium borohydride can convert the compound into its corresponding amines or alcohols.

    Substitution: Nucleophilic substitution reactions can occur at the chloro or methoxy positions, leading to the formation of new derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide, acetic acid, and water.

    Reduction: Lithium aluminum hydride, sodium borohydride, ethanol, and tetrahydrofuran.

    Substitution: Sodium methoxide, potassium tert-butoxide, dimethyl sulfoxide, and acetone.

Major Products Formed

    Oxidation: Sulfoxides, sulfones.

    Reduction: Amines, alcohols.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules and materials.

    Biology: Investigated for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.

    Medicine: Explored as a lead compound for the development of new therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of (2Z)-3-(benzenesulfonyl)-N-(3-chloro-4-methoxyphenyl)-2H-chromen-2-imine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. Detailed studies on its molecular targets and pathways are necessary to fully understand its mechanism of action.

Comparison with Similar Compounds

Similar Compounds

  • 3-(benzenesulfonyl)-N-(4-methoxyphenyl)chromen-2-imine
  • 3-(benzenesulfonyl)-N-(3-chlorophenyl)chromen-2-imine
  • 3-(benzenesulfonyl)-N-(4-chlorophenyl)chromen-2-imine

Uniqueness

(2Z)-3-(benzenesulfonyl)-N-(3-chloro-4-methoxyphenyl)-2H-chromen-2-imine is unique due to its specific substitution pattern, which may confer distinct chemical and biological properties compared to other similar compounds. The presence of both chloro and methoxy groups on the phenyl ring can influence its reactivity and interactions with biological targets.

Properties

IUPAC Name

3-(benzenesulfonyl)-N-(3-chloro-4-methoxyphenyl)chromen-2-imine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H16ClNO4S/c1-27-20-12-11-16(14-18(20)23)24-22-21(13-15-7-5-6-10-19(15)28-22)29(25,26)17-8-3-2-4-9-17/h2-14H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZTDOPZFCXGCOSO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)N=C2C(=CC3=CC=CC=C3O2)S(=O)(=O)C4=CC=CC=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H16ClNO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

425.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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